molecular formula C11H13NO2 B8394398 2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol

2,4,4-trimethyl-4H-3,1-benzoxazin-5-ol

Cat. No. B8394398
M. Wt: 191.23 g/mol
InChI Key: WOLIGCPUYBNBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09346790B2

Procedure details

5-Methoxy-2,4,4-trimethyl-4H-3,1-benzoxazine (Intermediate 201, 342 mg, 1.67 mmol) was dissolved in DCM (7 mL) and 1M BBr3 solution in DCM (1.67 ml, 1.67 mmol) was added. After 1.5 h at room temperature the mixture was heated to reflux and after 6 hours at reflux, some more 1M BBr3 solution in DCM (1.67 ml, 1.67 mmol) was added leaving the mixture at reflux overnight. The reaction mixture was quenched with an aqueous saturated solution of NaHCO3 while the pH was allowed to become basic. Two phases were separated and the organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness, to obtain the title compound (330 mg) as foam.
Name
5-Methoxy-2,4,4-trimethyl-4H-3,1-benzoxazine
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Intermediate 201
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.67 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.67 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2[C:9]([CH3:15])([CH3:14])[O:10][C:11]([CH3:13])=[N:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:13][C:11]1[O:10][C:9]([CH3:14])([CH3:15])[C:8]2=[C:3]([OH:2])[CH:4]=[CH:5][CH:6]=[C:7]2[N:12]=1

Inputs

Step One
Name
5-Methoxy-2,4,4-trimethyl-4H-3,1-benzoxazine
Quantity
342 mg
Type
reactant
Smiles
COC1=CC=CC2=C1C(OC(=N2)C)(C)C
Name
Intermediate 201
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC2=C1C(OC(=N2)C)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1.67 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1.67 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux and after 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
leaving the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with an aqueous saturated solution of NaHCO3 while the pH
CUSTOM
Type
CUSTOM
Details
Two phases were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2C(C(O1)(C)C)=C(C=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.